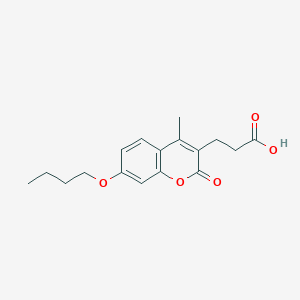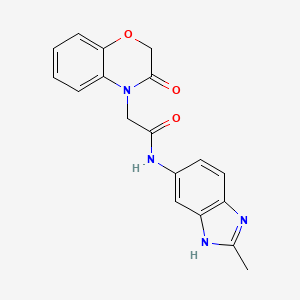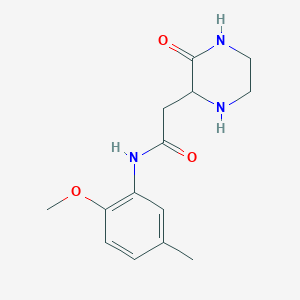![molecular formula C21H27N3 B4711397 9-Ethyl-3-[(4-ethylpiperazin-1-yl)methyl]carbazole](/img/structure/B4711397.png)
9-Ethyl-3-[(4-ethylpiperazin-1-yl)methyl]carbazole
Vue d'ensemble
Description
9-Ethyl-3-[(4-ethylpiperazin-1-yl)methyl]carbazole is a compound belonging to the carbazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. Carbazole derivatives are particularly valued for their photophysical properties, thermal stability, and ability to undergo various chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-[(4-ethylpiperazin-1-yl)methyl]carbazole typically involves the following steps:
Starting Material: The synthesis begins with 9-ethylcarbazole.
Functionalization: The 3-position of the carbazole ring is functionalized using a suitable electrophile, such as a halomethyl derivative.
Substitution Reaction: The halomethyl derivative is then reacted with 4-ethylpiperazine to introduce the piperazinylmethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-3-[(4-ethylpiperazin-1-yl)methyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-quinones.
Reduction: Reduction reactions can yield dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3- and 6-positions of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include carbazole-quinones, dihydrocarbazoles, and various substituted carbazole derivatives.
Applications De Recherche Scientifique
9-Ethyl-3-[(4-ethylpiperazin-1-yl)methyl]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of 9-Ethyl-3-[(4-ethylpiperazin-1-yl)methyl]carbazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways such as the p53 pathway in cancer cells, leading to apoptosis, or the RAS-MAPK pathway in fungal cells, resulting in antifungal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethylcarbazole: Lacks the piperazinylmethyl group, resulting in different biological and chemical properties.
3,6-Di(tert-butyl)carbazole: Contains bulky tert-butyl groups, affecting its reactivity and applications.
9-Phenylcarbazole: Substituted with a phenyl group, leading to variations in its photophysical properties.
Uniqueness
9-Ethyl-3-[(4-ethylpiperazin-1-yl)methyl]carbazole is unique due to the presence of the piperazinylmethyl group, which enhances its solubility, biological activity, and potential for further functionalization. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
9-ethyl-3-[(4-ethylpiperazin-1-yl)methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-3-22-11-13-23(14-12-22)16-17-9-10-21-19(15-17)18-7-5-6-8-20(18)24(21)4-2/h5-10,15H,3-4,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZPLZGTCFVSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4711319.png)
![4-{[(3E)-5-(4-chlorophenyl)-3-(4-ethoxybenzylidene)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]methyl}benzoic acid](/img/structure/B4711327.png)
![2-{3-[(4-BROMOPHENOXY)METHYL]BENZOYL}-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4711333.png)

![ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4711357.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4711360.png)
![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4711367.png)


![1-(1-adamantyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4711381.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyanoacrylamide](/img/structure/B4711412.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4711427.png)

